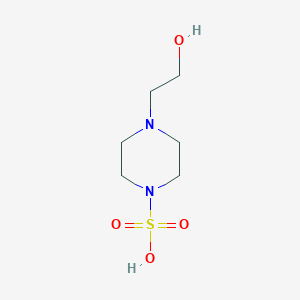

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid

Descripción general

Descripción

It is widely used in biological and biochemical research due to its excellent buffering capacity in the pH range of 6.8 to 8.2 . The compound is known for its stability and minimal interference with biological processes, making it a popular choice for cell culture media and various biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid typically involves the reaction of piperazine with ethylene oxide, followed by sulfonation. The general steps are as follows :

Reaction with Ethylene Oxide: Piperazine is reacted with ethylene oxide to form 4-(2-hydroxyethyl)piperazine.

Sulfonation: The resulting 4-(2-hydroxyethyl)piperazine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline powder form and is subjected to rigorous quality control measures to meet the standards required for biological research .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxoethyl)-1-piperazinesulfonic acid, while substitution reactions can produce various ethers or esters .

Aplicaciones Científicas De Investigación

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is extensively used in scientific research due to its buffering properties. Some key applications include:

Cell Culture: It is used to maintain the pH of cell culture media, providing a stable environment for cell growth.

Biochemical Assays: The compound is used in various assays, including enzyme reactions and protein purification, due to its minimal interference with biological processes.

Medical Research: It is employed in studies involving oxidative phosphorylation, protein synthesis, and CO2 fixation.

Industrial Applications: The compound is used in the production of radiopharmaceuticals and other biochemical products.

Mecanismo De Acción

The primary mechanism of action of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is its ability to act as a buffer. It maintains a stable pH in biological systems by neutralizing small amounts of acids or bases. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged species, enhancing its buffering capacity . This property is particularly useful in cell culture and biochemical assays, where maintaining a stable pH is crucial .

Comparación Con Compuestos Similares

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is often compared with other buffering agents such as:

4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (EPPS): Similar in structure but with a different buffering range (pH 7.3-8.7).

PIPES: Another Good’s buffer with a buffering range of pH 6.1-7.5.

MOPS: A buffering agent with a pH range of 6.5-7.9, commonly used in biological research.

The uniqueness of this compound lies in its optimal buffering range and minimal interference with biological processes, making it a preferred choice for many applications .

Actividad Biológica

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a widely used buffering agent in biological and biochemical research. Its unique properties make it suitable for various applications, particularly in cell culture and molecular biology. This article explores the biological activity of HEPES, highlighting its mechanisms of action, case studies, and relevant research findings.

Overview of HEPES

- Chemical Formula : C₈H₁₈N₂O₄S

- Molecular Weight : 238.30 g/mol

- CAS Number : 7365-45-9

- Physical Form : White crystalline powder

HEPES is a zwitterionic buffer that maintains a stable pH in biological systems, making it essential for experiments requiring precise pH control.

HEPES functions primarily as a buffering agent, stabilizing pH levels in biological solutions. Its effectiveness is attributed to the following characteristics:

- pKa Value : The pKa of HEPES is approximately 7.5 at 25°C, which aligns well with physiological pH.

- Buffering Capacity : HEPES maintains its buffering capacity across a range of temperatures and ionic strengths, making it versatile for various experimental conditions.

Amyloid Plaque Disaggregation

Recent studies have highlighted HEPES's potential in neurobiology, particularly its ability to disaggregate amyloid plaques associated with Alzheimer's disease. In a study conducted by Kim et al. (2021), HEPES was shown to effectively reduce amyloid plaque aggregation:

- Study Findings :

Case Studies

- HEPES in Alzheimer's Research

-

HEPES in Cell Culture

- HEPES is extensively used in cell culture media due to its ability to maintain physiological pH levels. Research has shown that cell viability and function are significantly enhanced when cultured in media buffered with HEPES compared to other buffers like phosphate-buffered saline (PBS).

Comparative Analysis

The following table summarizes the key differences between HEPES and other common buffering agents:

| Buffering Agent | pKa Value | Effective pH Range | Applications |

|---|---|---|---|

| HEPES | 7.5 | 6.8 - 8.2 | Cell culture, biochemical assays |

| PBS | 7.2 | 7.0 - 7.4 | General laboratory use |

| Bicarbonate | 6.1 | 6.0 - 7.5 | Physiological studies |

Research Findings

HEPES has been extensively studied for its biological activity beyond simple buffering:

- Antioxidant Properties : Some studies suggest that HEPES may exhibit antioxidant properties, which could protect cells from oxidative stress during experiments.

- Cell Proliferation : Research indicates that the presence of HEPES can enhance cell proliferation rates in certain cell lines when compared to other buffers .

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSDWRGWBWLCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146511-06-0 | |

| Record name | 4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.